molecular formula C12H19NO3 B12422721 Terbutaline-d3

Terbutaline-d3

Cat. No.: B12422721
M. Wt: 228.30 g/mol
InChI Key: XWTYSIMOBUGWOL-XGWWUZNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terbutaline-d3 is a deuterium-labeled derivative of Terbutaline, a selective beta-2 adrenergic receptor agonist. Terbutaline is commonly used as a bronchodilator to manage conditions such as asthma, bronchitis, and chronic obstructive pulmonary disease. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for the tracing and quantification of the compound in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbutaline-d3 involves the incorporation of deuterium atoms into the Terbutaline molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with 3,5-dimethoxy phenylacetic acid and tert-butylamine, the synthesis involves condensation, reduction, deprotection, and substitution reactions to introduce the deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of advanced chromatographic techniques is essential for the purification and isolation of this compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Terbutaline-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Terbutaline-d3 has a wide range of scientific research applications, including:

    Pharmacokinetic Studies: Used to trace and quantify the distribution, metabolism, and excretion of Terbutaline in biological systems.

    Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Terbutaline.

    Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetics and metabolism of beta-2 adrenergic agonists.

    Biomedical Research: Used in studies related to respiratory diseases and the development of bronchodilators

Mechanism of Action

Terbutaline-d3, like Terbutaline, acts as a selective beta-2 adrenergic receptor agonist. It binds to beta-2 receptors in bronchial, vascular, and uterine smooth muscle, activating adenylyl cyclase. This increases intracellular cyclic adenosine monophosphate (cAMP), which in turn decreases intracellular calcium levels. The reduction in calcium levels leads to the relaxation of smooth muscle cells, resulting in bronchodilation and relief from bronchospasm .

Comparison with Similar Compounds

Similar Compounds

    Isoproterenol: Another beta-2 adrenergic agonist used as a bronchodilator.

    Salbutamol: A widely used beta-2 agonist for the treatment of asthma and chronic obstructive pulmonary disease.

    Formoterol: A long-acting beta-2 agonist used in the management of asthma and chronic obstructive pulmonary disease.

Uniqueness of Terbutaline-d3

This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification, making it an invaluable tool in drug development and biomedical research .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

228.30 g/mol

IUPAC Name

5-[2-(tert-butylamino)-1,2,2-trideuterio-1-hydroxyethyl]benzene-1,3-diol

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i7D2,11D

InChI Key

XWTYSIMOBUGWOL-XGWWUZNLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C1=CC(=CC(=C1)O)O)O)NC(C)(C)C

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O

Origin of Product

United States

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